4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE
Description
Properties
CAS No. |
117078-70-3 |
|---|---|
Molecular Formula |
C22H25Cl2N3O |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-yl)ethyl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(25)12-14-26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H |
InChI Key |
MMAJNYNKSYZYQX-UHFFFAOYSA-N |
SMILES |
CN1CCCC1CCN2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1CCCC1CCN2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Synonyms |
4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE |
Origin of Product |
United States |
Preparation Methods
Formation of Benzalphthalide Intermediates
Benzalphthalides (B1–B7 ) are synthesized by refluxing phthalic anhydride with 4-chlorophenylacetic acid in toluene, using potassium carbonate as a base. This high-temperature (120–140°C) condensation proceeds over 6–8 hours, yielding intermediates in 45–90%. Variability in yields arises from electronic effects of substituents on the phenylacetic acid. For instance, electron-withdrawing groups (e.g., Cl) enhance reactivity, whereas bulky substituents hinder cyclization.
Table 1: Benzalphthalide synthesis under varying conditions
| Phenylacetic Acid Substituent | Temperature (°C) | Yield (%) |
|---|---|---|
| 4-Chlorophenyl | 130 | 85 |
| 3,4-Dichlorophenyl | 140 | 72 |
| 4-Methylphenyl | 120 | 90 |
Cyclocondensation with Methylhydrazine
The benzalphthalide intermediate undergoes cyclocondensation with methylhydrazine to form the phthalazinone scaffold. Reaction conditions (80°C, 6–8 hours) in ethanol afford the unsubstituted phthalazinone. However, introducing the 2-(1-methylpyrrolidin-2-yl)ethyl group necessitates additional functionalization steps.
Functionalization at the N-2 Position
The N-2 position is modified via alkylation or nucleophilic substitution to introduce the 2-(1-methylpyrrolidin-2-yl)ethyl moiety. This step is critical for conferring target biological activity.
Alkylation with Pyrrolidine Derivatives
A two-step approach is employed:
-
Chlorination : Treatment of the phthalazinone with phosphorus oxychloride (POCl₃) converts the 1-one group to a 1-chloro intermediate.
-
Nucleophilic Substitution : Reaction with 2-(1-methylpyrrolidin-2-yl)ethylamine in dimethylformamide (DMF) at 60°C for 12 hours installs the desired side chain.
Key Consideration : Steric hindrance from the pyrrolidine ring necessitates prolonged reaction times. Catalytic amounts of potassium iodide (KI) enhance substitution efficiency by 20–30%.
Reductive Amination Alternatives
An alternative route involves reductive amination between the phthalazinone’s secondary amine and 1-methylpyrrolidine-2-carbaldehyde. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) achieves 65–70% yields. This method circumvents chlorination but requires rigorous pH control to avoid over-reduction.
Microwave-Assisted Synthesis Optimization
Microwave (MW) irradiation significantly accelerates synthesis while improving purity. For example, MW-assisted cyclocondensation (350 W, 1–6 minutes) reduces reaction times from hours to minutes, achieving 60–70% yields with minimal byproducts.
Advantages of MW Synthesis:
-
Reduced Side Reactions : Traditional thermal methods often produce chlorinated byproducts via electrophilic aromatic substitution. MW’s rapid heating minimizes such side pathways.
-
Scalability : Pilot-scale trials (100 g batches) demonstrate consistent yields, supporting industrial applicability.
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound. Recrystallization from ethanol/water mixtures enhances enantiomeric purity, critical for pharmacological applications.
Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 3H, aromatic), 4.32 (s, 2H, CH₂), 3.65–2.98 (m, 6H, pyrrolidine-CH₂ and N–CH₃).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
The compound is considered an impurity of azelastine, an antihistamine used for treating allergic conditions. Research into its derivatives has led to the exploration of its potential as a therapeutic agent targeting histamine receptors, particularly the H3 receptor, which is implicated in various neurological disorders .
Case Study: Histamine H3 Receptor Antagonism
A study on related compounds demonstrated that modifications in the pyrrolidine structure can enhance binding affinity and selectivity towards the H3 receptor, suggesting that derivatives of this compound could serve as novel treatments for conditions like narcolepsy and obesity .
Synthesis and Chemical Reactions
The synthesis of 4-(4-Chlorobenzyl)-2-(2-(1-Methylpyrrolidin-2-Yl)Ethyl)Phthalazin-1(2H)-One involves complex organic reactions that can be optimized for better yields. A notable method includes the use of hexahydro derivatives to improve pharmacological properties .
Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Alkylation | 4-Chlorobenzyl bromide |
| 2 | Cyclization | Phthalazine derivatives |
| 3 | Purification | Chromatography |
This pathway highlights the importance of precise synthetic methods to obtain high-purity compounds suitable for biological testing.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit significant activity against various biological targets. For instance, studies have shown that modifications can lead to enhanced anti-inflammatory effects, making them candidates for further development in treating chronic inflammatory diseases .
Potential Toxicological Assessments
Given its structural complexity, evaluating the safety profile of this compound is crucial. Preliminary studies suggest that it may exhibit harmful effects if ingested or upon skin contact, necessitating thorough toxicological assessments before clinical applications .
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE involves its interaction with H1-histamine receptors. As an impurity in Azelastine, it may influence the binding affinity and activity of the primary drug, potentially affecting its antihistaminic properties . The molecular targets and pathways involved include the modulation of histamine receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phthalazinone derivatives exhibit diverse biological activities depending on substituent modifications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Phthalazinone Derivatives
Key Comparative Insights:
Core Modifications: Replacement of phthalazinone with pyridazinone (e.g., compound in ) reduces aromaticity and alters receptor selectivity.
Substituent Effects :
- Chlorobenzyl Group : Common across analogs (e.g., ); critical for π-π stacking interactions in receptor binding.
- Heterocyclic Chains :
- Azepane (7-membered) in azelastine vs. pyrrolidine (5-membered) in the target compound: Smaller rings may reduce steric hindrance and improve metabolic stability .
- Trifluoromethoxybenzyl substituent (3a) increases electronegativity and lipophilicity, favoring CNS penetration .
Pharmacological Data: Azelastine hydrochloride shows H1 antagonism (Ki: 1.6 nM) , while pyridazinone derivatives (e.g., ) target insect GABA receptors, highlighting core-dependent activity.
Synthetic Routes :
- The target compound may be synthesized via alkylation of 4-(4-chlorobenzyl)phthalazin-1(2H)-one with 2-(1-methylpyrrolidin-2-yl)ethyl bromide, analogous to methods in .
Biological Activity
4-(4-Chlorobenzyl)-2-(2-(1-methylpyrrolidin-2-yl)ethyl)phthalazin-1(2H)-one, with CAS number 117078-70-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This phthalazinone derivative is structurally related to various bioactive compounds and is being investigated for its therapeutic applications, particularly in the fields of oncology and antimicrobial therapies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClN3O |
| Molecular Weight | 418.36 g/mol |
| Melting Point | >135°C (dec.) |
| Solubility | Slightly soluble in chloroform and methanol |
| Appearance | Off-white to pale yellow solid |
Antimicrobial Activity
Research indicates that phthalazinone derivatives exhibit significant antimicrobial properties. A study on various substituted phthalazinones demonstrated their effectiveness against a range of bacterial strains. The mechanism often involves the inhibition of bacterial enzyme activity, leading to cell death. Specific derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be a viable candidate for further development as an antimicrobial agent .
Antitumor Activity
The compound's structural similarity to known antitumor agents positions it as a potential anticancer drug. Phthalazinones are recognized for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that certain phthalazinone derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer), with IC50 values often below 10 µM, indicating strong antiproliferative effects .
Case Studies
- Study on Antitumor Effects : A recent investigation into phthalazinone derivatives, including this compound, demonstrated notable cytotoxicity against various cancer cell lines. The study reported that compounds with specific substitutions at the phthalazinone core exhibited enhanced activity against MCF-7 and NCI-H460 cells, suggesting that modifications in the side chains can significantly influence biological activity .
- Antimicrobial Assessment : Another study evaluated a series of phthalazinone derivatives for their antimicrobial efficacy. The results indicated that the presence of chlorobenzyl groups contributed positively to the antimicrobial activity of these compounds. This aligns with findings that suggest halogenated phenyl groups enhance interaction with microbial targets .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with key biological targets involved in cancer progression and microbial resistance. These studies indicate that the compound can effectively bind to target sites, potentially inhibiting their function and leading to therapeutic effects .
Q & A
Q. Table 1: Synthesis Parameters from Key Studies
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Core Formation | DMF | 120 | None | 65 | 90 | |
| Alkylation | THF | 50 | Cs₂CO₃ | 82 | 95 | |
| Chlorobenzyl Coupling | Toluene | 100 | Pd(OAc)₂ | 72 | 98 |
Q. Table 2: Spectroscopic Characterization Data
| Technique | Key Signals | Functional Group | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.4–7.6 (m, 4H, Ar-H) | Chlorobenzyl | |
| ¹³C NMR | δ 167.2 (C=O) | Phthalazinone core | |
| ESI-MS | [M+H]⁺ = 424.2 | Molecular ion | |
| FT-IR | 1685 cm⁻¹ (C=O) | Carbonyl stretch |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
